molecular formula C8H12N4O B13483816 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide

1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide

Cat. No.: B13483816
M. Wt: 180.21 g/mol
InChI Key: IWWMYIZSZYQCOG-UHFFFAOYSA-N
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Description

1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique pyrazolo[4,3-c]pyridine core structure, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N-Boc-5-formylpyrazol-4-amines with malonic or cyanoacetic acids and their methyl esters under Friedländer synthesis conditions can yield pyrazolo[4,3-b]pyridine derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving reagents like hydrogen gas or metal hydrides.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes like CDK2 by binding to the ATP adenine region, thereby preventing the enzyme’s activity . This interaction can lead to alterations in cell cycle progression and induction of apoptosis in certain cell lines.

Comparison with Similar Compounds

1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxamide

InChI

InChI=1S/C8H12N4O/c1-12-6-2-3-10-7(8(9)13)5(6)4-11-12/h4,7,10H,2-3H2,1H3,(H2,9,13)

InChI Key

IWWMYIZSZYQCOG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(NCC2)C(=O)N

Origin of Product

United States

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